tert-Butyl 3-methyl-4-nitrophenylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-methyl-4-aminophenylcarbamate.
Substitution: Formation of substituted phenylcarbamates.
Scientific Research Applications
Chemistry: tert-Butyl 3-methyl-4-nitrophenylcarbamate is used as a protecting group for amines in organic synthesis . It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzyme assays . It is also explored for its potential use in drug development due to its ability to modify biological molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It serves as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-nitrophenylcarbamate involves its interaction with nucleophilic sites on biological molecules . The carbamate group can form covalent bonds with nucleophiles, leading to the modification of proteins and enzymes . This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
- tert-Butyl 4-nitrophenylcarbamate
- tert-Butyl 3-nitrophenylcarbamate
- tert-Butyl 2-methyl-4-nitrophenylcarbamate
Uniqueness: tert-Butyl 3-methyl-4-nitrophenylcarbamate is unique due to the presence of both a methyl group and a nitro group on the phenyl ring . This combination of substituents provides distinct chemical properties and reactivity compared to other similar compounds . The methyl group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(3-methyl-4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(5-6-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCKXNWWOLHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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